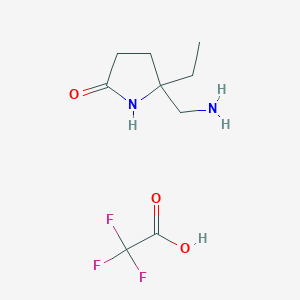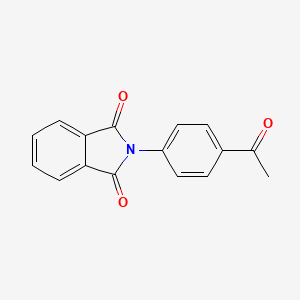
5-(Aminomethyl)-5-ethylpyrrolidin-2-one;2,2,2-trifluoroacetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrrolidin-2-one is a type of pyrrolidine, which is a five-membered ring with nitrogen as one of the members . Pyrrolidines are found in many biologically active natural and synthetic compounds . Trifluoroacetic acid (TFA) is an organofluorine compound with the chemical formula CF3CO2H. It’s a haloacetic acid, with all three of the acetyl group’s hydrogen atoms replaced by fluorine atoms .
Molecular Structure Analysis
The molecular structure of pyrrolidin-2-one involves a five-membered ring with nitrogen as one of the members . TFA has a structure where all three of the acetyl group’s hydrogen atoms are replaced by fluorine atoms .
Chemical Reactions Analysis
TFA is a stronger acid than acetic acid, having an acid ionisation constant, Ka, that is approximately 34,000 times higher . This is due to the highly electronegative fluorine atoms and consequent electron-withdrawing nature of the trifluoromethyl group .
Physical and Chemical Properties Analysis
TFA is a colorless liquid with a vinegar-like odor . It has a high acidity, with an acid ionisation constant, Ka, that is approximately 34,000 times higher than that of acetic acid .
科学的研究の応用
Enantioselective Synthesis
One application involves the enantioselective synthesis of cis and trans pyrrolidine-2,5 dicarboxylic acids. N-BOC-ethyl pyroglutamate undergoes nucleophilic ring opening, leading to the synthesis of compounds that are constituents of the red alga Schizymenia dubyi. This method showcases the use of 5-(Aminomethyl)-5-ethylpyrrolidin-2-one tfa in the efficient synthesis of biologically significant molecules (Ezquerra et al., 1993).
Interaction with Beta-Sheet Templates
Another study explores the interaction of ferrocenoyl-dipeptides with 3-aminopyrazole derivatives, investigating their potential as beta-sheet models. This research highlights the role of 5-(Aminomethyl)-5-ethylpyrrolidin-2-one tfa derivatives in the formation of supramolecular structures, contributing to the understanding of peptide interactions and hydrogen bonding in the creation of complex molecular assemblies (Saweczko et al., 2001).
Aminolysis in Green Chemistry
The compound is also used in the aminolysis of epoxides in an ionic liquid medium, showcasing its application in green and efficient reaction mediums. This process leads to the synthesis of β-aminoalcohols without the need for traditional catalysts, highlighting the role of 5-(Aminomethyl)-5-ethylpyrrolidin-2-one tfa in promoting sustainable chemical processes (Malhotra et al., 2008).
Coordination Networks and Silver(I) Complexes
Research into the reaction of 3-aminomethylpyridine with silver(I) salts produces a variety of coordination networks, whose structures depend on the stoichiometry of the components present. This study illustrates the utility of 5-(Aminomethyl)-5-ethylpyrrolidin-2-one tfa in forming multidimensional coordination networks with potential applications in materials science and nanotechnology (Feazell et al., 2006).
作用機序
While the specific mechanism of action for “5-(Aminomethyl)-5-ethylpyrrolidin-2-one tfa” is not available, TFA is widely used in organic chemistry for various purposes . For instance, amines can be protected as carbamate groups using reagents like Boc2O, CBzCl, and FMOC-Cl. These carbamates can be removed using acid (e.g. trifluoroacetic acid for Boc), catalytic hydrogenation (Pd-C, H2 for the CBz group) or basic conditions (piperidine for FMOC) respectively .
特性
IUPAC Name |
5-(aminomethyl)-5-ethylpyrrolidin-2-one;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O.C2HF3O2/c1-2-7(5-8)4-3-6(10)9-7;3-2(4,5)1(6)7/h2-5,8H2,1H3,(H,9,10);(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMWAODFWNDKKPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCC(=O)N1)CN.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-chloro-4-{[(2,6-dichlorophenyl)sulfanyl]methyl}-1-methyl-3-[(phenylsulfanyl)methyl]-1H-pyrazole](/img/structure/B2878208.png)
![N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-N'-[(pyridin-2-yl)methyl]ethanediamide](/img/structure/B2878209.png)
![N-(8H-indeno[1,2-d]thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide](/img/structure/B2878211.png)
![N-(3,4-DIMETHYLPHENYL)-2-{[8-ETHYL-3-(4-METHYLPHENYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}ACETAMIDE](/img/structure/B2878213.png)
![5-(2-methoxyethyl)-N-[(4-methylphenyl)methyl]-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2878215.png)
![Methyl 4-[(2-chloro-4-fluorophenyl)methoxy]quinoline-2-carboxylate](/img/structure/B2878217.png)



![N-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazine-1-carbothioyl}-4-(diethylamino)benzamide](/img/structure/B2878224.png)
![8-(5-chloro-2-methoxybenzenesulfonyl)-3-methylidene-8-azabicyclo[3.2.1]octane](/img/structure/B2878225.png)


